molecular formula C9H18O B8308188 4,5,5-Trimethylhexanal

4,5,5-Trimethylhexanal

Cat. No.: B8308188
M. Wt: 142.24 g/mol
InChI Key: NHBINGOOBNESIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,5-Trimethylhexanal is a branched-chain aldehyde with the molecular formula C9H18O and a molar mass of 142.24 g/mol . It is important for researchers to note that the widely studied and commercially available isomer is 3,5,5-Trimethylhexanal (CAS 5435-64-3) . This verified compound is a versatile intermediate in organic synthesis and industrial applications. Its primary research value lies in its organoleptic properties; it is renowned for providing a fresh, green aroma and is extensively used as a reference compound in developing and studying fragrance profiles for perfumes and personal care products . Furthermore, its ability to impart citrus and fruity notes makes it a compound of interest in the synthesis of flavoring agents for food science research . Beyond sensory applications, 3,5,5-rimethylhexanal serves as a key precursor in polymer chemistry. It is used in hydroformylation reactions to produce compounds that enhance the durability and flexibility of resins and plastics, finding applications in materials science for automotive and construction industries . The synthesis of 3,5,5-Trimethylhexanal can be achieved through hydroformylation of diisobutylene using rhodium-based catalytic systems with phosphine ligands . As a specialty chemical building block, it is also relevant in synthesizing surfactants and lubricants, where its branched structure contributes to desired physical properties like solubility and stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4,5,5-trimethylhexanal

InChI

InChI=1S/C9H18O/c1-8(6-5-7-10)9(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

NHBINGOOBNESIC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Sensory Impact: 3,5,5-Trimethylhexanal contributes green, citrus-like notes to wines and fragrances, with detection thresholds influenced by branching .
  • Toxicity Profile : While 3,5,5-trimethylhexanal is a skin irritant and sensitizer, its structural isomers lack detailed hazard classifications .
  • Synthetic Byproducts: Hydroformylation of di-isobutylene yields ≤5% combined minor isomers, including this compound, highlighting challenges in isolating pure samples .

Q & A

Q. What are the common synthetic routes for 3,5,5-Trimethylhexanal, and what are their relative advantages?

Answer: 3,5,5-Trimethylhexanal is primarily synthesized via hydroformylation of diisobutene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) using cobalt or rhodium catalysts. This method yields 3,5,5-trimethylhexanal as the major product (>80%), with minor isomers like 3,4,4-trimethylhexanal and 4,5,5-trimethylhexanal . Advantages include high regioselectivity under optimized pressure (10–50 bar) and temperature (80–120°C). Alternative routes include oxidation of 3,5,5-trimethyl-1-hexanol, though this requires careful control of reaction conditions to avoid over-oxidation to carboxylic acids .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Key Isomers Formed
HydroformylationRh/Co80–853,5,5-TMH (major), others
Alcohol OxidationKMnO₄/CrO₃60–70Risk of carboxylic acid byproducts

Q. How can researchers ensure accurate quantification of 3,5,5-Trimethylhexanal in complex matrices like plant tissues or wine?

Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the gold standard. For wine or plant tissues, solid-phase microextraction (SPME) is recommended to preconcentrate the analyte. Use a polar capillary column (e.g., DB-WAX, 60 m × 0.25 mm) with a temperature gradient from 40°C (hold 2 min) to 240°C at 5°C/min. Internal standards like deuterated hexanal improve precision, achieving limits of detection (LOD) of 0.1–0.5 µg/L . Calibration curves should account for matrix effects by spiking blank matrices with known concentrations.

Q. What storage conditions are recommended to maintain the stability of 3,5,5-Trimethylhexanal in laboratory settings?

Answer: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation and polymerization. The compound is sensitive to light and moisture, which can induce aldol condensation. Purity decreases by ~5% per month if stored at 4°C; thus, long-term storage requires freezing. Always verify purity via GC-FID before use in critical experiments .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of hydroformylation reactions producing 3,5,5-Trimethylhexanal over other isomers?

Answer: The regioselectivity of hydroformylation is governed by steric and electronic factors. Diisobutene’s branched alkene structure directs formyl group addition to the less substituted carbon due to lower steric hindrance. Rhodium catalysts (e.g., RhH(CO)(PPh₃)₃) favor linear aldehyde formation (anti-Markovnikov) under syngas (CO/H₂), while cobalt catalysts may produce more branched isomers. Computational studies suggest transition-state stabilization via π-backbonding in Rh systems enhances selectivity for 3,5,5-trimethylhexanal .

Q. How can chromatographic methods be optimized to resolve 3,5,5-Trimethylhexanal from structurally similar aldehydes in reaction mixtures?

Answer: Use multidimensional GC (GC×GC) with a non-polar primary column (e.g., DB-5) and a secondary polar column (e.g., DB-1701) to enhance separation. For LC-MS, employ a C18 column (2.6 µm particle size) with a water/acetonitrile gradient (0.1% formic acid). Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves volatility and detection sensitivity for trace isomers. Retention indices and high-resolution MS (HRMS) are critical for distinguishing isomers like 3,4,4- vs. 3,5,5-trimethylhexanal .

Q. What strategies improve the detection sensitivity of 3,5,5-Trimethylhexanal in trace-level analysis, and what validation parameters are critical?

Answer: Derivatization with PFBHA or dansylhydrazine enhances sensitivity by 10–100×, achieving LODs as low as 0.01 µg/L in LC-MS/MS. For GC-MS, chemical ionization (CI) with methane increases signal-to-noise ratios compared to electron ionization (EI). Method validation must include:

  • Linearity : R² ≥ 0.995 over 3 orders of magnitude.
  • Recovery : 85–115% in spiked matrices.
  • Precision : ≤15% RSD for intra-/inter-day replicates.
  • Matrix effects : Assess via post-column infusion .

Q. Key Challenges & Contradictions

  • Isomer Interference : Hydroformylation byproducts (e.g., this compound) complicate quantification. Multidimensional separation is essential .
  • Stability vs. Reactivity : Aldehyde’s propensity for condensation requires rigorous storage protocols .

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